Anti-Mycobacterial Activity Potential: 6-Nitrobenzothiazole vs. 5-Trifluoromethylbenzothiazole Scaffolds
In a published SAR study of 36 benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, 5-trifluoromethyl-substituted analogues yielded anti-mycobacterial MICs ranging from 2.35 to 7.94 μM against M. tuberculosis H37Rv, with the most potent compounds in the full library achieving MIC values as low as 0.78 μg/mL [1]. The target compound bears a 6-nitro substituent in place of the 5-trifluoromethyl group, a replacement that is anticipated to alter both electronic character and steric profile at the benzothiazole ring. Although no direct MIC data for CAS 886929-28-8 have been publicly reported, nitroaromatic benzothiazole derivatives—particularly nitrobenzothiazinones—have independently demonstrated potent DprE1 inhibition relevant to mycobacterial cell wall disruption [2]. The 6-nitro substitution pattern may therefore confer a distinct target-engagement profile compared to the 5-CF₃ series, making the compound a structurally orthogonal probe for anti-TB screening cascades.
| Evidence Dimension | Anti-mycobacterial potency (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | No publicly reported MIC data (CAS 886929-28-8); structural features consistent with known antimycobacterial benzothiazole chemotypes |
| Comparator Or Baseline | 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: MIC = 2.35–7.94 μM (six positive hits); most potent library compounds: MIC = 0.78 μg/mL [1] |
| Quantified Difference | Cannot be quantified due to absence of target compound data; expected to differ based on nitro vs. trifluoromethyl electronic/stereoelectronic properties |
| Conditions | In vitro MIC assay; M. tuberculosis H37Rv strain; RAW 264.7 cytotoxicity counterscreen [1] |
Why This Matters
The 6-nitrobenzothiazole substitution pattern offers a structurally distinct starting point relative to extensively characterized 5-CF₃ series, potentially accessing different regions of anti-TB property space (potency, solubility, metabolism) and reducing intellectual property overlap.
- [1] Pancholia S, et al. Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Eur J Med Chem. 2016;116:187-199. doi:10.1016/j.ejmech.2016.03.060. View Source
- [2] Piton J, et al. Structure-based drug design and characterization of sulfonyl-piperazine benzothiazinone inhibitors of DprE1 from Mycobacterium tuberculosis. bioRxiv. 2018. doi:10.1101/298539. View Source
